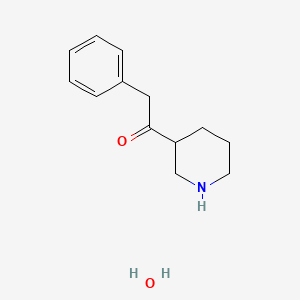

2-Phenyl-1-(3-piperidinyl)ethanone hydrate

Beschreibung

Historical Context and Discovery

The discovery and development of this compound emerged from systematic investigations into piperidine-containing compounds that began in the early twentieth century. Piperidine itself, as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, has been recognized as a major heterocyclic unit present in naturally occurring compounds such as piperine, the active ingredient in black pepper. The systematic exploration of piperidine derivatives gained momentum as researchers recognized their potential therapeutic applications across multiple disease categories.

The specific compound this compound represents a synthetic advancement in piperidine chemistry, where the combination of a phenethyl ketone moiety with the piperidine ring system creates unique structural and pharmacological properties. Historical documentation indicates that numerous efforts have been made over the years to create new techniques for the synthesis of piperidine-containing molecules, with particular emphasis on compounds that demonstrate enhanced stability and bioavailability. The hydrate form of this compound emerged as researchers sought to improve the handling characteristics and stability profiles of ketone-containing piperidine derivatives.

Research into phenacyl-piperidine derivatives has been documented in various pharmaceutical chemistry studies, where investigators have systematically examined the structural modifications possible within this chemical framework. The development of reliable synthetic methodologies for producing this compound has been facilitated by advances in organic synthesis techniques, particularly those involving the formation of carbon-carbon bonds between aromatic systems and heterocyclic rings.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique structural features that combine aromatic, aliphatic, and heterocyclic elements within a single molecular framework. The compound serves as an important synthetic intermediate in the preparation of more complex pharmaceutical molecules, particularly those targeting central nervous system applications. The presence of both the phenyl group and the piperidine ring system provides multiple sites for chemical modification, making this compound a versatile building block for medicinal chemistry applications.

The ketone functionality in the ethanone moiety provides a reactive center that can undergo various chemical transformations, including reduction reactions to form corresponding alcohols, condensation reactions with amines to form enamines, and aldol-type reactions under appropriate conditions. These chemical properties make the compound particularly valuable in synthetic organic chemistry where selective functional group transformations are required. The piperidine ring system contributes additional synthetic versatility through its secondary amine functionality, which can participate in alkylation, acylation, and other nucleophilic substitution reactions.

From a structural perspective, the compound demonstrates interesting conformational properties due to the flexibility of the piperidine ring and the rotational freedom around the carbon-carbon bond connecting the phenyl group to the ethanone moiety. These conformational characteristics influence both the chemical reactivity and potential biological activity of the compound. The hydrate form adds another dimension of significance, as the incorporation of water molecules into the crystal structure can significantly affect the physical properties, stability, and bioavailability of the compound.

The compound also serves as a model system for studying structure-activity relationships in piperidine derivatives, particularly those containing aromatic ketone functionalities. Research investigations have utilized this compound and its analogs to understand how structural modifications affect biological activity patterns, making it an important reference compound in pharmaceutical research.

Classification and Nomenclature

This compound can be systematically classified according to multiple chemical nomenclature systems and functional group categories. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 2-phenyl-1-(piperidin-3-yl)ethanone hydrate, reflecting its structural composition and hydration state. The molecular formula of the hydrated form is C₁₃H₁₉NO₂, with a molecular weight of 221.30 grams per mole, distinguishing it from the anhydrous form which has the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 grams per mole.

Table 1: Chemical Classification and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-phenyl-1-(piperidin-3-yl)ethanone hydrate |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| InChI Key | ZYXVJGLPWWOVCO-UHFFFAOYSA-N |

| Chemical Class | Piperidine derivative, aromatic ketone |

| Functional Groups | Ketone, secondary amine, aromatic ring |

The compound belongs to several important chemical classifications. Primarily, it is categorized as a piperidine derivative due to the presence of the six-membered saturated nitrogen-containing heterocycle. Additionally, it functions as an aromatic ketone due to the phenyl-substituted ethanone moiety. The compound can also be classified as a phenethyl derivative, given the presence of the phenylethyl structural unit.

From a pharmaceutical chemistry perspective, the compound falls under the broader category of heterocyclic amines with potential central nervous system activity. The piperidine nucleus places it within a class of compounds known for diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The specific substitution pattern of this compound, with the phenethyl ketone at the 3-position of the piperidine ring, creates a distinct subclass within the broader piperidine derivative family.

Alternative nomenclature systems may refer to this compound using different naming conventions. For example, it may be designated as 1-(3-piperidinyl)-2-phenylethanone hydrate or 3-(phenylacetyl)piperidine hydrate, depending on the specific naming methodology employed. The Chemical Abstracts Service registry system provides additional systematic identification through unique registry numbers that facilitate precise compound identification in chemical databases.

Relation to Other Piperidine Derivatives

This compound demonstrates significant structural and pharmacological relationships with numerous other piperidine derivatives that have found applications across diverse therapeutic areas. The piperidine ring system serves as a common structural motif in many pharmaceutically active compounds, creating a extensive family of related molecules that share certain fundamental properties while exhibiting distinct biological activities based on their specific substitution patterns.

Within the broader category of phenethyl-substituted piperidines, this compound shares structural similarities with various central nervous system active medications. The presence of the phenethyl ketone moiety creates parallels with other aromatic ketone-containing piperidines that have demonstrated neurological activity. Research has shown that the position of substitution on the piperidine ring significantly influences the biological activity profile, with 3-position substitution often conferring different properties compared to 1-position or 4-position substitution patterns.

Table 2: Structural Comparison with Related Piperidine Derivatives

| Compound Class | Substitution Pattern | Molecular Features | Typical Applications |

|---|---|---|---|

| 2-Phenyl-1-(3-piperidinyl)ethanone | 3-position ketone | Phenethyl ketone, secondary amine | Research intermediate |

| 1-Phenethylpiperidine derivatives | 1-position substitution | Tertiary amine functionality | CNS research |

| 4-Phenylpiperidine derivatives | 4-position substitution | Alternative substitution pattern | Pharmaceutical synthesis |

| N-substituted piperidines | 1-position substitution | Various N-substituents | Diverse therapeutic areas |

The compound shows particular relevance to other ketone-containing piperidine derivatives that have been investigated for their chemical and biological properties. Studies of phenacyl-piperidine derivatives have revealed that these compounds exhibit dissociation constant values in the range of 5.8 to 8.2, with variations depending on the specific functional group substitutions present on the aromatic ring. This information provides valuable context for understanding the chemical behavior of this compound within this structural family.

Comparison with other piperidine-containing pharmaceuticals reveals both similarities and distinctions in structural features. While compounds such as haloperidol, risperidone, and fentanyl all contain piperidine ring systems, they differ significantly in their additional structural elements and consequently in their biological activities. The specific combination of the 3-position ketone substitution with the phenethyl group in this compound creates a unique molecular architecture that distinguishes it from these established pharmaceutical agents.

Research investigations have demonstrated that structural modifications within the piperidine derivative family can significantly alter pharmacological properties. For instance, studies have shown that substitution of the piperidine ring with electron-withdrawing groups at the third or fourth position may produce nonselective monoamine oxidase inhibitors, while electron-donating groups such as methoxy and methyl groups at these positions can result in selective monoamine oxidase-B inhibition. These structure-activity relationships provide important context for understanding the potential biological significance of this compound.

Eigenschaften

IUPAC Name |

2-phenyl-1-piperidin-3-ylethanone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVJGLPWWOVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)CC2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Phenylpiperidine Core via Grignard Reaction and Subsequent Transformations

One of the most established routes to obtain the 3-phenylpiperidine scaffold, a key intermediate for 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, involves:

Step (a): Grignard Reaction

N-protected 3-piperidone is reacted with a phenyl magnesium halide (e.g., phenylmagnesium bromide) under anhydrous conditions and nitrogen atmosphere. This nucleophilic addition forms 3-hydroxy-3-phenylpiperidine intermediates. The reaction is typically conducted at low temperatures (0–5 °C) to control reactivity and maximize yield.

Example conditions: Phenylmagnesium bromide (2 mol/L in THF), anhydrous ether solvent, stirring for 1 hour post-addition.

Monitoring: Thin-layer chromatography (TLC) confirms complete reaction of starting materials.Step (b): Elimination Reaction

The 3-hydroxy intermediate undergoes alcoholic hydroxyl elimination to form a mixture of unsaturated compounds, preparing the molecule for hydrogenation.Step (c): Catalytic Hydrogenation

Using a transition metal catalyst (e.g., palladium on carbon), the unsaturated mixture is hydrogenated under mild conditions (1 atm H₂, ~60 °C) in ethanol with acetic acid to yield N-protected 3-phenylpiperidine.Step (d): Deprotection

Removal of the N-protecting group yields racemic 3-phenylpiperidine.Step (e): Resolution

The racemic mixture is resolved using acidic resolving agents to isolate the desired enantiomer of 3-phenylpiperidine, which is crucial for stereospecific synthesis of downstream products.

This sequence is well-documented for its efficiency and scalability, with yields often exceeding 90% at various stages and straightforward purification via silica gel chromatography.

Functionalization to this compound

Following the synthesis of the 3-phenylpiperidine core, the ethanone moiety is introduced typically via acylation or alkylation reactions involving α-halo ketones or related electrophiles:

Use of α-Halo Carbonyl Compounds

The 3-piperidinyl intermediate reacts with α-halo ketones such as 2-bromoacetophenone under reflux in ethanol with sodium acetate as a base. This S-alkylation step introduces the ethanone group at the appropriate position on the piperidine ring.Cyclization and Further Transformations

Subsequent cyclization reactions (e.g., Thorpe–Ziegler type) may be employed to stabilize the structure and yield the final ethanone hydrate form. These steps often involve heating with sodium ethoxide in ethanol.

Alternative Synthetic Routes via N-Alkylation and Substitution Reactions

Another industrially viable method involves:

Starting Materials:

3-(4-chlorophenyl)propionic acid derivatives and piperidine.-

- Reduction and esterification of 3-(4-chlorophenyl)propionic acid to form 3-(4-chlorophenyl)propyl methanesulfonate.

- N-alkylation of piperidine to yield 1-piperidinepropanol.

- Substitution reaction between 1-piperidinepropanol and the methanesulfonate in N,N-dimethylacetamide medium with sodium hydride as base, followed by salification to obtain the piperidine ethanone derivative hydrochloride.

Reaction Conditions:

Sodium hydride addition under nitrogen atmosphere at 40–60 °C, followed by room temperature reaction with the methanesulfonate for 8–12 hours. Post-reaction workup includes aqueous extraction, toluene washing, and solvent evaporation to isolate the product.

This method is noted for its operational simplicity, safety, high yield, and suitability for industrial scale-up.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| Grignard Reaction | N-protected 3-piperidone + phenylmagnesium bromide (2 M in THF), 0–5 °C, N₂ atmosphere | Formation of 3-hydroxy-3-phenylpiperidine | ~90% yield, TLC monitored |

| Alcoholic Hydroxyl Elimination | Acidic/alcoholic medium | Formation of unsaturated intermediates | Efficient conversion |

| Catalytic Hydrogenation | Pd/C catalyst, H₂ (1 atm), ethanol, 60 °C, acetic acid | Reduction to N-protected 3-phenylpiperidine | High yield, mild conditions |

| Deprotection | Acid/base conditions to remove protecting group | Racemic 3-phenylpiperidine | Quantitative |

| Resolution | Acidic resolving agents | Enantiomerically pure 3-phenylpiperidine | Enantiomer separation |

| α-Halo Ketone Alkylation | 3-piperidinyl intermediate + 2-bromoacetophenone, reflux ethanol, sodium acetate | Introduction of ethanone group | Good yields reported |

| Reduction & Esterification | 3-(4-chlorophenyl)propionic acid + NaBH₄, esterification reagents | Formation of methanesulfonate intermediate | Suitable for scale-up |

| N-Alkylation & Substitution | Piperidine + methanesulfonate, NaH, DMAc, 40–60 °C, N₂, 8–12 h | Formation of piperidine ethanone hydrochloride | High yield, industrially practical |

Research Findings and Practical Considerations

Reaction Monitoring: TLC is widely used to confirm completion of reactions at each stage, ensuring high purity and yield.

Purification: Silica gel column chromatography and recrystallization are standard purification methods.

Catalysts and Reagents: Transition metal catalysts like Pd/C are essential for selective hydrogenation steps.

Industrial Applicability: The methods involving N-alkylation and substitution in polar aprotic solvents with sodium hydride show promise for industrial production due to safety, cost-effectiveness, and scalability.

Stereochemistry: Resolution steps are critical when enantiomerically pure compounds are required, impacting biological activity and pharmaceutical applicability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1-(3-piperidinyl)ethanone hydrate undergoes various chemical reactions, including:

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated phenyl derivatives

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has indicated that derivatives of piperidine, including those related to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, exhibit promising antifungal properties. A study synthesized several piperidine-based derivatives and tested them against Candida auris, a pathogenic fungus resistant to many antifungal treatments. The compounds demonstrated significant antifungal activity with minimal inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating their potential as novel antifungal agents .

Anticancer Properties

Piperidine derivatives have also been explored for their anticancer effects. Compounds similar to this compound have shown the ability to induce apoptosis in cancer cells and inhibit cell proliferation. This mechanism is particularly relevant in the context of developing new cancer therapies that target specific cellular pathways involved in tumor growth and survival .

Green Chemistry Approaches

The synthesis of this compound can be achieved through environmentally friendly methods. Recent advancements have highlighted the use of microwave-assisted synthesis and multicomponent reactions that reduce reaction times and improve yields while minimizing waste . For instance, the combination of piperidine with various aldehydes under microwave irradiation has proven effective in generating complex piperidine derivatives efficiently.

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Microwave-assisted | Piperidine + Aldehydes | Solvent-free | High |

| Conventional reflux | Piperidine + Various reactants | Ethanol, reflux | Moderate |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of piperidine derivatives is crucial for optimizing their biological activity. Research has focused on modifying various functional groups around the piperidine ring to enhance potency against specific targets, including fungal infections and cancer cells .

Antifungal Efficacy against Candida auris

In a notable study, six novel piperidine derivatives were synthesized and evaluated for their antifungal activity against clinical isolates of C. auris. The results indicated that certain modifications to the piperidine structure significantly enhanced antifungal efficacy, suggesting a promising avenue for developing new antifungal therapies .

Cancer Cell Studies

Another case study explored the anticancer properties of modified piperidine derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines. These findings highlight the therapeutic potential of such compounds in oncology, paving the way for further research into their mechanisms and applications in cancer treatment .

Wirkmechanismus

The mechanism of action of 2-Phenyl-1-(3-piperidinyl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and leading to changes in metabolic pathways . Additionally, it may bind to receptors on cell surfaces, modulating signal transduction processes and influencing cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 2-phenyl-1-(3-piperidinyl)ethanone hydrate, highlighting differences in substituents, spectral data, and biological activities:

Key Observations:

- Substituent Effects : The 3-piperidinyl group in the target compound introduces steric hindrance and basicity compared to the 1-piperidinyl analog, which may influence reactivity in nucleophilic substitutions .

- Hydrate vs. Anhydrous Forms: The hydrate form likely improves aqueous solubility, critical for biological assays, whereas anhydrous analogs (e.g., 2-phenyl-1-(1-piperidinyl)ethanone) exhibit higher lipophilicity (LogP 2.44) .

- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in compound 4c enhance electrophilicity at the ketone, making it reactive toward nucleophiles like hydrazine (used in pyrazole synthesis) .

Biologische Aktivität

2-Phenyl-1-(3-piperidinyl)ethanone hydrate, known for its structural complexity, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1269054-13-8

- Molecular Formula : C13H17NO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor or modulator, influencing various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Phenyl-1-(3-piperidinyl)ethanone exhibit anticancer properties. For instance, piperidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A comparative study highlighted that certain piperidine derivatives demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

Research has also pointed towards the neuroprotective potential of piperidine derivatives, including 2-Phenyl-1-(3-piperidinyl)ethanone. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating cognitive disorders .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related piperidine derivatives have reported significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatments .

Case Studies

- Cancer Therapy : A study utilized a series of piperidine-based compounds, including derivatives of 2-Phenyl-1-(3-piperidinyl)ethanone, demonstrating effective inhibition of cancer cell proliferation through apoptosis induction.

- Alzheimer's Disease : Research involving dual inhibitors targeting AChE and BuChE revealed that incorporating piperidine moieties significantly improved the compounds' efficacy in preventing cognitive decline associated with Alzheimer's disease .

- Antimicrobial Testing : In vitro assays showed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, and how do reaction conditions influence yield?

Methodology :

- Step 1 : Start with a piperidine derivative (e.g., 3-piperidinyl intermediate) and introduce the ethanone group via nucleophilic acyl substitution. For example, react piperidine with an acyl chloride or anhydride in anhydrous dichloromethane under nitrogen .

- Step 2 : Incorporate the phenyl group through Friedel-Crafts acylation or Suzuki coupling, depending on the substituent’s electronic effects. Use catalysts like AlCl₃ for electrophilic aromatic substitution .

- Step 3 : Hydrate formation typically occurs during crystallization from aqueous ethanol or methanol. Monitor water content via Karl Fischer titration to ensure stoichiometric hydrate stability .

- Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature (optimized at 60–80°C for acylation), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) significantly affect yield. Purification via silica gel chromatography (ethyl acetate/hexane) is standard .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring conformation and hydrate structure. For example, the ethanone carbonyl signal appears at ~205–210 ppm in -NMR, while hydrate protons resonate as broad peaks at ~1.5–2.5 ppm in -NMR .

- X-Ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve the hydrate’s crystal lattice. High-resolution data (≤ 0.8 Å) are critical for distinguishing water molecules in the structure .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, O-H stretch at ~3300 cm) to confirm hydrate formation .

Q. How does the hydrate form affect the compound’s stability and storage conditions?

Methodology :

- Stability Analysis : Conduct accelerated degradation studies under varying humidity (40–80% RH) and temperature (25–40°C). Use HPLC to monitor decomposition products (e.g., dehydration to the anhydrous form).

- Storage Recommendations : Store in airtight containers with desiccants (e.g., silica gel) at 4°C. Hydrate stability decreases above 60% RH, leading to deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodology :

- Case Example : If -NMR shows unexpected splitting in the piperidine protons, use 2D-COSY or NOESY to confirm through-space couplings. For crystallographic ambiguities (e.g., disordered water molecules), refine data with SHELXL using twin-law corrections or higher-order restraints .

- Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] for C₁₄H₁₉NO·H₂O: calc. 250.1542, observed 250.1545) .

Q. How to design experiments to study the reactivity of the ethanone group in this compound?

Methodology :

- Reactivity Screening : Perform nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazine hydrate to form hydrazones). Monitor kinetics via in-situ IR or UV-Vis spectroscopy .

- Condition Optimization : Test solvents (polar aprotic vs. protic), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures. For example, hydrazone formation proceeds faster in ethanol at reflux (78°C) compared to room temperature .

Q. What strategies optimize crystallization conditions for high-quality X-ray diffraction data?

Methodology :

- Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like acetone/water or DMSO/ethyl acetate. Adjust pH to 6–7 to enhance crystal lattice order .

- Data Collection : Collect data at low temperature (100 K) to minimize thermal motion. For hydrates, ensure cryoprotection with glycerol to prevent ice formation .

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly for the piperidine ring .

Q. How do modifications to the piperidine ring (e.g., substituents, stereochemistry) impact biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.